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Compound of Interest

Compound Name: Rhodomycin A

Cat. No.: B1240706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhodomycin A is a member of the anthracycline class of antibiotics, a group of natural

products renowned for their potent anticancer properties. First isolated from Streptomyces

purpurascens, this compound has garnered significant interest within the scientific community

due to its distinct chemical architecture and promising biological activities. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties, and

known biological effects of Rhodomycin A, with a particular focus on its mechanism of action

as a signaling pathway inhibitor. Detailed experimental protocols for key analytical and

biological assays are also provided to facilitate further research and development.

Chemical Structure and Identification
Rhodomycin A possesses a tetracyclic aglycone core, characteristic of anthracyclines,

glycosidically linked to two deoxy sugar moieties. The precise chemical identity of

Rhodomycin A is crucial for structure-activity relationship studies and drug design.
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Identifier Value

Molecular Formula C₃₆H₄₈N₂O₁₂[1]

IUPAC Name

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-

(dimethylamino)-5-hydroxy-6-methyloxan-2-

yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-

dihydro-7H-tetracene-5,12-dione[1]

CAS Number 23666-50-4[1]

Molecular Weight 700.77 g/mol [2]

Canonical SMILES

CC[C@]1(C--INVALID-LINK--

C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)

C=CC=C5O)O">C@@HO[C@H]6C--INVALID-

LINK--C)O">C@@HN(C)C)O[1]

InChI Key NWPIUETWDSWOKV-ZUOHIMJMSA-N[1]

Physicochemical Properties
The physicochemical properties of Rhodomycin A are essential for understanding its

pharmacokinetics and for the development of suitable drug delivery systems.

Property Value Source

Melting Point 185-190 °C [3]

UV-Vis λmax (in Methanol)
297 nm, 492-497 nm, 522-526

nm, 557-562 nm
[3]

FT-IR (KBr, cm⁻¹)

3400-3300 (hydroxyl), 1740

(ketonic/ester carbonyl), 1600

(hydrogen-bonded carbonyl)

[3]

XLogP3 2.6 [1]

Biological Activity
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Rhodomycin A has demonstrated significant potential as both an antibacterial and an

anticancer agent. Its biological activity is summarized below.

Anticancer Activity
Rhodomycin A has been identified as a potent inhibitor of Src kinase, a non-receptor tyrosine

kinase that is often overexpressed and activated in various cancers, playing a crucial role in

tumor progression and metastasis.

Cell Line Assay IC₅₀ / Effect Reference

HeLa (Cervical

Cancer)
Cytotoxicity 8.8 µg/mL [2]

Lung Cancer Cells

(PC9, PC9/gef, A549,

H1975)

Proliferation Assay
Dose-dependent

suppression
[1]

Lung Cancer Cells

(PC9, PC9/gef)
Colony Formation

Inhibition at low

concentrations
[1]

Lung Cancer Cells
Migration and

Invasion

Significant

suppression
[1]

Lung Cancer

Xenograft (in vivo)
Tumor Growth

Significant

suppression
[1]

Antibacterial Activity
While specific MIC values for Rhodomycin A are not readily available, related rhodomycin
analogues have shown activity primarily against Gram-positive bacteria. For instance,

Rhodomycin B exhibits an MIC of 2 µg/mL against Bacillus subtilis.[2]

Signaling Pathways Modulated by Rhodomycin A
Rhodomycin A exerts its anticancer effects by targeting and modulating key signaling

pathways involved in cell growth, survival, and metastasis. The primary target identified is the

Src tyrosine kinase.
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Signaling pathway of Rhodomycin A in lung cancer cells.

Rhodomycin A inhibits the activity and expression of Src. This leads to the downstream

suppression of Src-associated proteins including EGFR, STAT3, and FAK.[1] The inhibitory

effect of Rhodomycin A further propagates through multiple signaling cascades, including the
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PI3K, JNK, Paxillin, and p130cas pathways, ultimately leading to a reduction in cancer cell

proliferation, migration, and invasion.[1]

Experimental Protocols
Extraction and Purification of Rhodomycins
This protocol is adapted from a method for isolating rhodomycin analogues from

Streptomyces purpurascens.[3]

Extraction:

Harvest the mycelial cake from the fermentation broth by centrifugation.

Extract the mycelium with acetone.

Extract the spent broth with chloroform.

Concentrate the acetone extract to one-fourth of its original volume and re-extract with

chloroform.

Combine the chloroform extracts and concentrate them.

Precipitate the crude antibiotic complex by adding an excess of petroleum ether (60-

80°C).

Purification (Preparative Thin-Layer Chromatography):

Dissolve the crude extract in a minimal amount of a suitable solvent.

Spot the dissolved extract onto a preparative TLC plate (Silica gel 60 F₂₅₄).

Develop the plate using a solvent system of Chloroform:Methanol:25% aqueous NH₃

(85:14:1).

Air-dry the plate overnight.

Identify and scrape the separated bands (orange to red in color).
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Elute the desired rhodomycin analogue from the silica gel using an appropriate solvent.

Western Blot Analysis for Protein Expression and
Phosphorylation
This protocol is a general guideline for assessing the effect of Rhodomycin A on the

expression and phosphorylation of key signaling proteins.[1]

Cell Lysis:

Treat cultured cancer cells with desired concentrations of Rhodomycin A for specified

time points.

Wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

SDS-PAGE and Electrotransfer:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose

membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Src,

p-Src, EGFR, p-EGFR, STAT3, p-STAT3, FAK, p-FAK, PI3K, JNK, Paxillin, p130cas, and a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1240706?utm_src=pdf-body
https://www.benchchem.com/product/b1240706?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26312766/
https://www.benchchem.com/product/b1240706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


loading control like GAPDH) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Quantify the band intensities using densitometry software.

Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.[2]

Cell Seeding:

Seed cancer cells in a 96-well plate at a predetermined optimal density.

Allow the cells to adhere overnight.

Treatment:

Treat the cells with various concentrations of Rhodomycin A.

Include a vehicle control (e.g., DMSO).

Incubate for the desired time period (e.g., 24, 48, 72 hours).

MTT Addition and Incubation:

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well.
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Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

Solubilization and Measurement:

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve

the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration and Invasion (Transwell) Assays
These assays assess the ability of cancer cells to move and invade through a barrier,

respectively.

Chamber Preparation:

For invasion assays, coat the upper surface of a Transwell insert (with a porous

membrane) with a layer of Matrigel or another extracellular matrix component. For

migration assays, this coating is omitted.

Allow the coating to solidify.

Cell Seeding:

Harvest and resuspend cancer cells in a serum-free medium.

Seed the cells into the upper chamber of the Transwell insert.

Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

Treatment and Incubation:

Add various concentrations of Rhodomycin A to both the upper and lower chambers.

Incubate for a sufficient time to allow for cell migration or invasion (typically 12-48 hours).

Quantification:
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Remove the non-migrated/invaded cells from the upper surface of the membrane with a

cotton swab.

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane

with a stain such as crystal violet.

Elute the stain and measure the absorbance, or count the stained cells under a

microscope.

Clonogenic Assay
This assay determines the ability of a single cell to form a colony, a measure of its self-renewal

and reproductive integrity.[1]

Cell Seeding:

Seed a low number of cancer cells into a 6-well plate or other suitable culture dish.

Treatment:

Treat the cells with various concentrations of Rhodomycin A.

Incubation:

Incubate the plates for 1-3 weeks, allowing colonies to form.

Change the medium as needed.

Staining and Counting:

Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.

Stain the colonies with crystal violet.

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Calculate the surviving fraction for each treatment group relative to the control.
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Conclusion
Rhodomycin A is a promising natural product with significant potential for development as an

anticancer therapeutic. Its well-defined chemical structure and its ability to inhibit the Src

signaling pathway provide a solid foundation for further investigation. The data and protocols

presented in this guide are intended to serve as a valuable resource for researchers dedicated

to advancing the understanding and application of this potent anthracycline. Future studies

should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of

Rhodomycin A and on optimizing its therapeutic index for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1240706?utm_src=pdf-body
https://www.benchchem.com/product/b1240706?utm_src=pdf-body
https://www.benchchem.com/product/b1240706?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/26312766/
https://pubmed.ncbi.nlm.nih.gov/26312766/
https://www.researchgate.net/publication/237061398_Rhodomycin_analogues_from_Streptomyces_purpurascens_Isolation_characterization_and_biological_activities
https://pmc.ncbi.nlm.nih.gov/articles/PMC3667366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3667366/
https://www.benchchem.com/product/b1240706#chemical-structure-and-properties-of-rhodomycin-a
https://www.benchchem.com/product/b1240706#chemical-structure-and-properties-of-rhodomycin-a
https://www.benchchem.com/product/b1240706#chemical-structure-and-properties-of-rhodomycin-a
https://www.benchchem.com/product/b1240706#chemical-structure-and-properties-of-rhodomycin-a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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